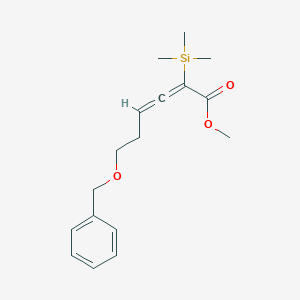
2,3-Hexadienoic acid, 6-(phenylmethoxy)-2-(trimethylsilyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Hexadienoic acid, 6-(phenylmethoxy)-2-(trimethylsilyl)-, methyl ester is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Hexadienoic acid, 6-(phenylmethoxy)-2-(trimethylsilyl)-, methyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the carboxylic acid group, followed by the introduction of the trimethylsilyl and phenylmethoxy groups through specific reagents and conditions. The final step usually involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2,3-Hexadienoic acid, 6-(phenylmethoxy)-2-(trimethylsilyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenylmethoxy and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,3-Hexadienoic acid, 6-(phenylmethoxy)-2-(trimethylsilyl)-, methyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: This compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Hexadienoic acid, 6-(phenylmethoxy)-2-(trimethylsilyl)-, methyl ester involves its interaction with specific molecular targets. The phenylmethoxy and trimethylsilyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Hexadienoic acid, 6-(methoxy)-2-(trimethylsilyl)-, methyl ester
- 2,3-Hexadienoic acid, 6-(phenylmethoxy)-2-(dimethylsilyl)-, methyl ester
Uniqueness
2,3-Hexadienoic acid, 6-(phenylmethoxy)-2-(trimethylsilyl)-, methyl ester is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the phenylmethoxy group, in particular, distinguishes it from other similar compounds and can influence its behavior in chemical reactions and biological systems.
Properties
CAS No. |
824947-99-1 |
|---|---|
Molecular Formula |
C17H24O3Si |
Molecular Weight |
304.5 g/mol |
InChI |
InChI=1S/C17H24O3Si/c1-19-17(18)16(21(2,3)4)12-8-9-13-20-14-15-10-6-5-7-11-15/h5-8,10-11H,9,13-14H2,1-4H3 |
InChI Key |
IVQVUVPSFFMCKY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C=CCCOCC1=CC=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


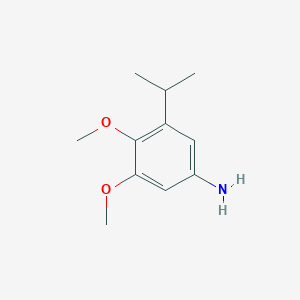

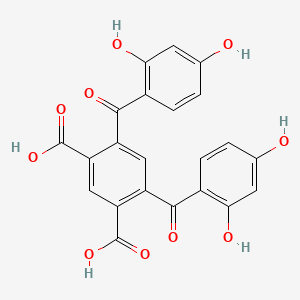
![3-[(4-Ethenylphenyl)methoxy]-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B14228306.png)
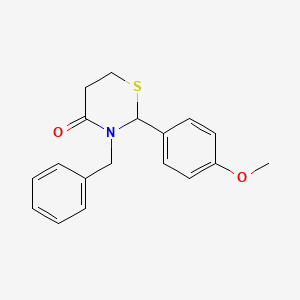
![N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide](/img/structure/B14228315.png)
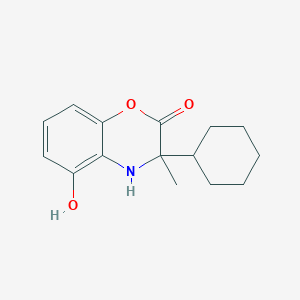
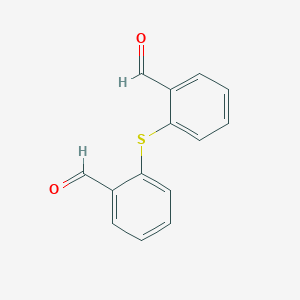
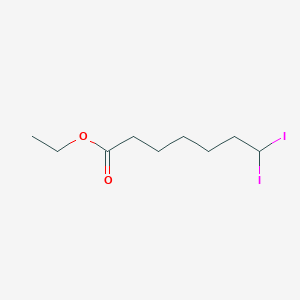
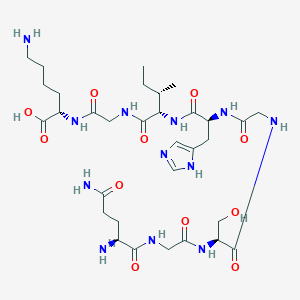

![Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester](/img/structure/B14228376.png)
![2,7-Dibromo-3',6'-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14228384.png)
![2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14228387.png)
